6|A-Hydroxy-17|A-estradiol 17-Valerate

Overview

Description

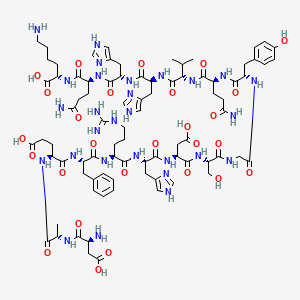

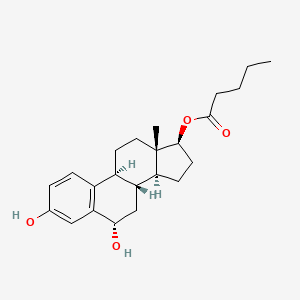

“6|A-Hydroxy-17|A-estradiol 17-Valerate” is a derivative of Estradiol, which is the major estrogen secreted by the premenopausal ovary . It is a biochemical used in proteomics research .

Synthesis Analysis

The chemical name for “this compound” is "(6α,17β)-Estra-1,3,5 (10)-triene-3,6-17-triol 17-Pentanoate" . It is synthesized from Estradiol, and its synthesis involves the addition of a valerate group .

Molecular Structure Analysis

The molecular formula for “this compound” is C23H32O4 . It has a molecular weight of 372.5 . The structure includes a pentanoate group attached to the 17 position of the estradiol molecule .

Scientific Research Applications

Neuroprotective Potential

17α-Estradiol, a less feminizing isomer of estrogen, has shown neuroprotective potential in preclinical models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Its antioxidant effect and less pleiotropic nature compared to 17β-estradiol suggest a possibly lower toxicity, making it a candidate for clinical testing in neurodegenerative diseases (Moos et al., 2009).

Memory Processing

Estrogens, including 17α-Estradiol, have been found to enhance memory consolidation rapidly through membrane-mediated mechanisms, associated with increased spine density and altered neurotransmitter activity. This rapid effect on cognition and memory processing indicates potential applications in treating memory impairments (Luine & Frankfurt, 2012).

Environmental Impact

The occurrence and environmental impact of steroid estrogens, including 17α-Estradiol, have been extensively studied. Their presence in aquatic environments raises concerns about potential ecological impacts, emphasizing the need for monitoring and understanding their effects on water quality and wildlife (Du et al., 2020).

Hormone Replacement Therapy

Research on hormone replacement therapy highlights the complexity of estrogen's effects, particularly its neuroprotective roles in neurodegenerative diseases. The use of 17β-Estradiol in postmenopausal women has shown mixed results, suggesting a nuanced understanding of hormone therapy's impact on diseases like Alzheimer's and Parkinson's (Dye et al., 2012).

Mechanism of Action

Target of Action

The primary target of 6|A-Hydroxy-17|A-estradiol 17-Valerate is the Estrogen Receptor (ER) , including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, this compound exerts its effects by binding to the Estrogen Receptor (ER). This binding triggers a series of downstream effects within the body . The compound is an estradiol prodrug, meaning it is metabolized into estradiol in the body .

Pharmacokinetics

Estradiol, the active form of this compound, has very low oral bioavailability on its own (2-10%). First-pass metabolism by the gut and the liver quickly degrades the estradiol molecule before it gets a chance to enter systemic circulation and exert its estrogenic effects . Esterification of estradiol aims to improve absorption and bioavailability after oral administration (such as with Estradiol valerate) or to sustain release from depot intramuscular injections (such as with Estradiol Cypionate) through improved lipophilicity .

properties

IUPAC Name |

[(6S,8R,9S,13S,14S,17S)-3,6-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19-21,24-25H,3-5,8-11,13H2,1-2H3/t16-,17-,19+,20+,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZIFAMBDFWLSI-CGHIAJOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=C3C=CC(=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501182505 | |

| Record name | Estra-1,3,5(10)-triene-3,6,17-triol, 17-pentanoate, (6α,17β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313382-26-1 | |

| Record name | Estra-1,3,5(10)-triene-3,6,17-triol, 17-pentanoate, (6α,17β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313382-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estra-1,3,5(10)-triene-3,6,17-triol, 17-pentanoate, (6α,17β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501182505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}but-2-enenitrile](/img/structure/B588896.png)

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)